molecular formula C6H3Cl2N3 B1591004 4,6-Dichlor-7H-pyrrolo[2,3-D]pyrimidin CAS No. 97337-32-1

4,6-Dichlor-7H-pyrrolo[2,3-D]pyrimidin

Katalognummer: B1591004
CAS-Nummer: 97337-32-1
Molekulargewicht: 188.01 g/mol
InChI-Schlüssel: CGTRULURZFVPIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutischer Zwischenstoff

4,6-Dichlor-7H-pyrrolo[2,3-D]pyrimidin: ist ein wertvoller Zwischenstoff in der pharmazeutischen Synthese. Er ist besonders wichtig bei der Herstellung von Kinase-Inhibitoren, einer Klasse von Medikamenten, die zur Behandlung verschiedener Krankheiten eingesetzt werden, indem sie bestimmte Enzymaktivitäten hemmen .

Synthese von Antitumormitteln

Diese Verbindung dient als Gerüst für die Entwicklung von Antitumormitteln. Ihre Derivate wurden auf ihr Potenzial untersucht, Proteinkinasen wie PDK1 zu hemmen, die eine Rolle beim Wachstum und Überleben von Krebszellen spielen .

Antivirale Forschung

Derivate von This compound haben sich als vielversprechend als antivirale Wirkstoffe erwiesen. Die Struktur der Verbindung ermöglicht die Synthese von Molekülen, die in virale Replikationsprozesse eingreifen können .

Antiflammatorische Anwendungen

Die entzündungshemmenden Eigenschaften der Derivate dieser Verbindung machen sie zu einem Kandidaten für die Behandlung von entzündlichen Erkrankungen. Forscher untersuchen ihren Einsatz in Therapien für Erkrankungen wie Arthritis und andere chronisch-entzündliche Erkrankungen .

Behandlung von entzündlichen Hauterkrankungen

In der medizinischen Chemie findet This compound Anwendung bei der Entwicklung neuartiger Therapien für entzündliche Hauterkrankungen. Seine Fähigkeit, Immunantworten zu modulieren, ist entscheidend für die Entwicklung von Behandlungen für Erkrankungen wie Psoriasis .

Antituberkulose-Aktivität

Der Pyrrolo[2,3-D]pyrimidin-Rest, zu dem unsere Verbindung gehört, hat breite biologische Anwendungen, darunter die Antituberkulose-Aktivität. Er ist Teil der laufenden Forschung zur Bekämpfung von Tuberkulose durch gezielte mykobakterielle Infektionen .

Wirkmechanismus

Target of Action

The primary target of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine inhibits the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, which involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The disruption of the JAK-STAT signaling pathway by 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine can lead to a variety of diseases affecting the immune system . This compound’s action on this pathway can have downstream effects on cell division, death, and tumor formation processes .

Pharmacokinetics

It’s worth noting that the compound’s reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions, may influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine’s action include the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 in treated cells . Additionally, this compound has been found to increase the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . It can also cause cell cycle arrest at the G1/S phase and induce the apoptotic death of cells .

Action Environment

The action, efficacy, and stability of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Biologische Aktivität

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine can be attributed to its ability to inhibit various molecular targets involved in cancer progression and other diseases. Key mechanisms include:

  • Inhibition of Tyrosine Kinases : The compound has shown potential as an inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR-2 and EGFR. These kinases are crucial in regulating cell growth and survival pathways, making them valuable targets for cancer therapy .
  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant anticancer effects against various cell lines. For instance, compounds derived from 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine have shown IC50 values in the low micromolar range against cancer cells such as HepG2 and PC-3, indicating potent cytotoxicity .

Case Studies and Research Findings

Several studies have investigated the biological activity of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine and its derivatives:

  • VEGFR-2 Inhibition :
    • A series of N4-phenylsubstituted derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. Compounds demonstrated IC50 values ranging from 50 to 200 nM, showcasing significant potential as antiangiogenic agents .
  • Cytotoxicity Against Cancer Cell Lines :
    • Research on various derivatives revealed promising cytotoxic effects. For example, compound 5k exhibited IC50 values between 40 to 204 nM against EGFR and CDK2 enzymes, comparable to established tyrosine kinase inhibitors like sunitinib (IC50 = 261 nM) .
  • Mechanistic Studies :
    • Mechanistic investigations indicated that certain derivatives induce apoptosis in cancer cells by increasing pro-apoptotic proteins such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This dual action contributes to their effectiveness in cancer treatment .

Data Table: Biological Activity Summary

CompoundTargetIC50 Value (nM)Activity Type
5kEGFR40Anticancer
5kCDK2204Anticancer
VariousVEGFR-250 - 200Antiangiogenic
VariousMultiple RTKsVariesAnticancer

Eigenschaften

IUPAC Name

4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTRULURZFVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560175
Record name 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97337-32-1
Record name 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 3
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 4
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 6
Reactant of Route 6
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.